An In-depth Technical Guide to the Synthesis of 2-Vinyl-4-hydroxymethyldeuteroporphyrin
An In-depth Technical Guide to the Synthesis of 2-Vinyl-4-hydroxymethyldeuteroporphyrin
Audience: Researchers, scientists, and drug development professionals.
Core Requirements: This guide provides a comprehensive overview of a proposed synthetic pathway for 2-Vinyl-4-hydroxymethyldeuteroporphyrin, a naturally occurring porphyrin derivative.[1][2] The document details experimental protocols for key transformations, presents quantitative data in a structured format, and includes visualizations of the synthetic workflow.
Introduction
2-Vinyl-4-hydroxymethyldeuteroporphyrin is a porphyrin derivative with potential applications in photodynamic therapy (PDT) and as a building block in the synthesis of novel therapeutic agents. Its structure, featuring a vinyl group and a hydroxymethyl group on the periphery of the porphyrin macrocycle, allows for a range of chemical modifications and conjugation to targeting moieties. This guide outlines a plausible and chemically sound synthetic route to this molecule, starting from readily available porphyrin precursors. The methodologies described are based on well-established reactions in porphyrin chemistry.
Molecular Profile of 2-Vinyl-4-hydroxymethyldeuteroporphyrin:
| Property | Value |
| Molecular Formula | C₃₃H₃₄N₄O₅[1][2] |
| Molecular Weight | 566.65 g/mol [1][2] |
| CAS Number | 141407-08-1[1][2] |
| Alternate Names | 3-[18-(2-carboxyethyl)-12-ethenyl-7-(hydroxymethyl)-3,8,13,17-tetramethyl-21,23-dihydroporphyrin-2-yl]propanoic acid[1][2] |
Proposed Synthetic Pathway
The proposed synthesis of 2-Vinyl-4-hydroxymethyldeuteroporphyrin initiates from Protoporphyrin IX, a commercially available and biologically relevant porphyrin.[3][4][5] The strategy involves a two-step sequence:
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Selective Mono-formylation of a Deuteroporphyrin Derivative: This involves the conversion of one of the vinyl groups of Protoporphyrin IX into a formyl group. A plausible approach is the selective protection of one vinyl group, followed by oxidation of the unprotected vinyl group to a formyl group. A more direct, albeit potentially lower-yield, method is the direct partial oxidation of one vinyl group. For the purpose of this guide, we will focus on a more controllable, albeit longer, route starting from Deuteroporphyrin IX, which can be prepared from Protoporphyrin IX.[6] A Vilsmeier-Haack formylation is then employed to introduce a formyl group at a β-position.[1][7]
-
Reduction of the Formyl Group: The introduced formyl group is subsequently reduced to a hydroxymethyl group using a mild and selective reducing agent, such as sodium borohydride.[8][9][10]
The overall transformation is depicted in the workflow diagram below.
Figure 1: Proposed synthetic workflow for 2-Vinyl-4-hydroxymethyldeuteroporphyrin Dimethyl Ester.
Experimental Protocols
The following protocols are detailed for the key transformations in the proposed synthetic pathway.
Vilsmeier-Haack Formylation of Copper(II) Deuteroporphyrin IX Dimethyl Ester
This procedure describes the introduction of a formyl group onto the deuteroporphyrin macrocycle.[1] The use of a copper(II) complex protects the porphyrin core from demetalation under the acidic reaction conditions.[7]
Materials:
-
Copper(II) Deuteroporphyrin IX Dimethyl Ester
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium acetate solution
-
Silica gel for column chromatography
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve Copper(II) Deuteroporphyrin IX Dimethyl Ester in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Prepare the Vilsmeier reagent by slowly adding POCl₃ to an equimolar amount of DMF at 0 °C in a separate flask. Allow the reagent to form for 15-20 minutes.
-
Add the freshly prepared Vilsmeier reagent dropwise to the stirred porphyrin solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by pouring the mixture into a beaker of ice-cold saturated aqueous sodium acetate solution.
-
Stir vigorously for 30 minutes to hydrolyze the intermediate iminium salt.
-
Extract the aqueous mixture with DCM.
-
Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to isolate the mono-formylated product.
Sodium Borohydride Reduction of 2-Formyl-4-vinyldeuteroporphyrin IX Dimethyl Ester
This protocol details the selective reduction of the formyl group to a hydroxymethyl group.[8][9]
Materials:
-
2-Formyl-4-vinyldeuteroporphyrin IX Dimethyl Ester (from the previous step)
-
Sodium borohydride (NaBH₄)
-
Tetrahydrofuran (THF), anhydrous
-
Methanol (MeOH), anhydrous
-
Dichloromethane (DCM)
-
Distilled water
-
Silica gel for column chromatography
Procedure:
-
Dissolve the formyl-porphyrin in a mixture of anhydrous THF and MeOH in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add a molar excess of sodium borohydride in small portions to the stirred solution.
-
Stir the reaction mixture at 0 °C and monitor its progress by TLC. The reaction is typically complete within 30-60 minutes.
-
Once the starting material is consumed, cautiously add distilled water to quench the excess NaBH₄.
-
Add DCM to the mixture and transfer to a separatory funnel.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the resulting 2-Vinyl-4-hydroxymethyldeuteroporphyrin IX Dimethyl Ester by silica gel column chromatography.
Data Presentation
The following table summarizes hypothetical quantitative data for the synthesis, based on typical yields for similar reactions reported in the literature. Actual yields may vary.
| Step | Starting Material | Product | Reagents | Typical Yield (%) |
| 1 | Copper(II) Deuteroporphyrin IX Dimethyl Ester | Copper(II) 2-Formyl-4-vinyldeuteroporphyrin IX Dimethyl Ester | POCl₃, DMF | 40-60% |
| 2 | 2-Formyl-4-vinyldeuteroporphyrin IX Dimethyl Ester | 2-Vinyl-4-hydroxymethyldeuteroporphyrin IX Dimethyl Ester | NaBH₄ | >90% |
Characterization Data (Hypothetical):
-
¹H NMR (in CDCl₃): Peaks corresponding to the vinyl protons, the newly formed hydroxymethyl protons (-CH₂OH), the meso-protons, the methyl groups, and the propionic acid side chains would be expected.
-
UV-Vis (in DCM): A characteristic Soret band around 400 nm and Q-bands in the 500-650 nm region, typical for free-base porphyrins.
-
Mass Spectrometry (ESI-MS): A molecular ion peak corresponding to the calculated mass of the product.
Visualization of Key Relationships
The logical relationship between the starting material, intermediate, and final product is illustrated below.
Figure 2: Logical progression of the synthesis.
Conclusion
This technical guide has outlined a feasible synthetic route for 2-Vinyl-4-hydroxymethyldeuteroporphyrin, a molecule of interest for researchers in drug development and materials science. The proposed pathway utilizes established and reliable reactions in porphyrin chemistry. While the synthesis of the specific vinyl-substituted formyl-porphyrin intermediate may require further optimization and isomer separation, the key chemical transformations are well-precedented. The detailed protocols and structured data provided herein serve as a valuable resource for scientists aiming to synthesize this and related porphyrin derivatives for further investigation. Future work could focus on developing more selective methods for the mono-functionalization of protoporphyrin IX to streamline the synthesis.
References
- 1. Electrophilic substitution reactions of derivatives of deuteroporphyrin-IX : deuteriation and Vilsmeier formylation - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. scbt.com [scbt.com]
- 3. Protoporphyrin IX - Wikipedia [en.wikipedia.org]
- 4. Protoporphyrin IX: the Good, the Bad, and the Ugly - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protoporphyrin IX: A Primer | Frontier Specialty Chemicals [frontierspecialtychemicals.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. β-Formyl- and β-Vinylporphyrins: Magic Building Blocks for Novel Porphyrin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sodium Borohydride [commonorganicchemistry.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. www1.chem.umn.edu [www1.chem.umn.edu]
